moiramide B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

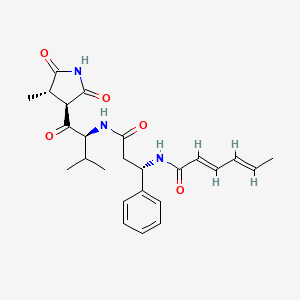

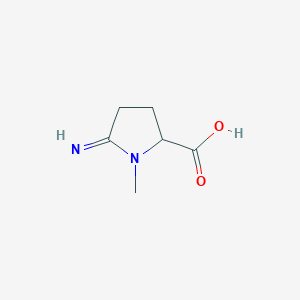

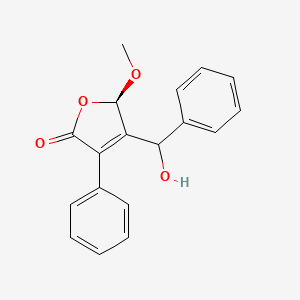

Moiramide B es un compuesto híbrido péptido-policétido de origen bacteriano, conocido por su interesante actividad antibiótica . Fue aislado por primera vez de la bacteria Pseudomonas fluorescens junto con otros compuestos relacionados como andrimida y moiramidas A y C . This compound es particularmente notable por su parte peptídica estructuralmente conservada y una cadena lateral de ácido graso altamente variable . Este compuesto ha llamado la atención significativamente debido a su potente actividad antibiótica in vivo contra diversas cepas bacterianas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de moiramide B implica una vía híbrida de sintetasa de péptidos no ribosómicos-sintetasa de policétidos . La biosíntesis genera el ácido graso insaturado, β-fenilalanina, y la unidad inusual de valinil-succinimida a partir de valina, glicina y malonil-CoA . La unidad de succinimida se construye mediante alquilación enolato de una β-cetoamida derivada de la valina, seguida del cierre de anillo . Además, las modificaciones en la cadena lateral del ácido graso se pueden lograr introduciendo un alquino terminal y sometiéndolo a reacciones de clic y acoplamientos de Sonogashira .

Métodos de Producción Industrial: La producción industrial de this compound típicamente involucra procesos de fermentación utilizando cepas genéticamente modificadas de Pseudomonas fluorescens . Estas cepas se optimizan para producir altos rendimientos del compuesto, que luego se extrae y purifica mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones: Moiramide B experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar las partes peptídica y policetídica de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con cadenas laterales de ácido graso modificadas, que exhiben actividades in vivo altas y selectivas contra cepas bacterianas como Staphylococcus aureus .

Aplicaciones Científicas De Investigación

Moiramide B tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Moiramide B ejerce sus efectos inhibiendo el componente carboxiltransferasa de la acetil-CoA carboxilasa, que es esencial para la biosíntesis de ácidos grasos en las bacterias . El grupo de cabeza de succinimida de this compound se une fuertemente al agujero de oxianión de la enzima en su forma enol o enolato, mientras que la cadena lateral derivada de la valina llena un bolsillo hidrofóbico . El fragmento de β-fenilalanina aumenta la afinidad de unión formando enlaces de hidrógeno adicionales con el objetivo . Esta inhibición interrumpe la biosíntesis de ácidos grasos, lo que lleva a un ensamblaje de la pared celular deteriorado y al crecimiento bacteriano .

Comparación Con Compuestos Similares

Moiramide B se compara con otros compuestos similares como andrimida y moiramidas A y C . Si bien todos estos compuestos comparten una estructura híbrida péptido-policétido común, this compound es única debido a su cadena lateral de ácido graso altamente variable . Esta variabilidad permite la generación de una biblioteca diversa de derivados con diferentes actividades biológicas . Además, la potente inhibición de la acetil-CoA carboxilasa por this compound lo diferencia de otros compuestos similares .

Compuestos Similares:

- Andrimida

- Moiramide A

- Moiramide C

Las características estructurales únicas de this compound y su potente actividad antibiótica lo convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Propiedades

Fórmula molecular |

C25H31N3O5 |

|---|---|

Peso molecular |

453.5 g/mol |

Nombre IUPAC |

(2E,4E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide |

InChI |

InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5+,13-8+/t16-,18-,21+,22-/m0/s1 |

Clave InChI |

WMLLJSBRSSYYPT-PQUJRENYSA-N |

SMILES isomérico |

C/C=C/C=C/C(=O)N[C@@H](CC(=O)N[C@@H](C(C)C)C(=O)[C@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |

SMILES canónico |

CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |

Sinónimos |

moiramide B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione](/img/structure/B1244763.png)

![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)

![1-benzyl-3-[(E)-1-(2-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B1244771.png)

![(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone](/img/structure/B1244773.png)

![[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1244779.png)

![(1R,8R,9S,13S)-11-[2-(2-methoxyphenyl)prop-2-enoyl]-1-phenyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-9-carboxylic acid](/img/structure/B1244785.png)